In Vitro Potency Comparison: CT7758 (Active Moiety) vs. Firategrast in VCAM-1 Binding Inhibition
The active metabolite of Zaurategrast, CT7758, exhibits an IC50 of 60 nM (95% CI: 33-108 nM) for inhibition of VCAM-1 binding to α4-integrin in human whole blood [1]. In comparison, firategrast (SB-683699), another orally bioavailable small-molecule α4-integrin antagonist evaluated for multiple sclerosis, demonstrates an IC50 of 198 nM for inhibiting sVCAM-1 binding to G2 acute lymphoblastic leukemia cells . Under the distinct assay conditions reported, CT7758 shows approximately 3.3-fold greater potency than firategrast. Note: This is a cross-study comparison using different assay formats (human whole blood vs. sVCAM-1 chimera binding to ALL cells), and therefore the fold difference should be interpreted as directional rather than definitive head-to-head evidence.
| Evidence Dimension | Inhibition of VCAM-1 binding to α4-integrin (IC50) |
|---|---|
| Target Compound Data | 60 nM (95% CI: 33-108 nM) for CT7758 (active metabolite of Zaurategrast) |
| Comparator Or Baseline | Firategrast: IC50 = 198 nM |
| Quantified Difference | Approximately 3.3-fold greater potency for CT7758 |
| Conditions | CT7758: Human whole blood VCAM-1 binding assay; Firategrast: sVCAM-1/Fc chimera binding to G2 ALL cells |
Why This Matters
Researchers selecting an α4-integrin antagonist for in vitro VCAM-1 binding studies should consider CT7758's reported ~3-fold potency advantage over firategrast, though assay condition differences preclude definitive superiority claims without side-by-side evaluation.
- [1] NeuroTalk Forums (citing Celltech/UBC preclinical data). CT7758 IC50 in human whole blood VCAM binding assay: 60 nM (95% CI 33-108). View Source
